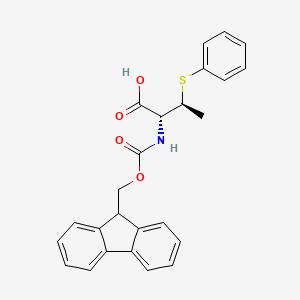

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid

Overview

Description

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid (CAS: 1217741-23-5) is a non-canonical amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C25H23NO4S, with a molecular weight of 433.53 g/mol . The compound features:

- Fmoc protection at the α-amino group, ensuring compatibility with SPPS protocols.

- (2R,3S) stereochemistry, critical for maintaining peptide backbone conformation and biological activity.

This compound is primarily employed in the synthesis of peptide antibiotics and bioactive molecules. Aladdin Scientific markets it for professional manufacturing and research, emphasizing its utility in generating structurally complex peptides with tailored properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

Formation of the thioether linkage:

Chiral resolution: The stereochemistry is controlled through chiral resolution techniques to ensure the desired (2R,3S) configuration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to remove the Fmoc protecting group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected amino acid.

Substitution: Substituted amino acids with different functional groups.

Scientific Research Applications

Chemistry

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate the effects of specific amino acid modifications on biological activity.

Medicine

The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be incorporated into peptides makes it a valuable tool for developing new drugs with improved stability and efficacy.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.

Mechanism of Action

The mechanism of action of Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The phenylthio group can participate in various chemical reactions, allowing for the introduction of additional functional groups into the peptide chain. The specific molecular targets and pathways involved depend on the peptide sequence and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid with analogous Fmoc-protected β-substituted amino acids:

Detailed Analysis of Structural and Functional Variations

Substituent Effects

- Phenylthio vs. Phenyl: The phenylthio group in the target compound enhances lipophilicity compared to the phenyl group in Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid (logP difference: ~1.2) . This increases membrane permeability in antimicrobial peptides.

- 3-Pyridyl () : Introduces polarity and metal-coordination capability, useful in designing enzyme inhibitors or metallopeptides .

- Azido Group () : Enables click chemistry for bioconjugation, a feature absent in the target compound .

Stereochemical Impact

- The (2R,3S) configuration in the target compound contrasts with (2S,3S) in Fmoc-SS-Dab(3-Aloc)-OH . Stereochemistry dictates peptide folding; for example, in Novo29, a macrolactone antibiotic, the (2R,3R) hydroxyasparagine stereoisomer showed superior antimicrobial activity over its diastereomer .

Antimicrobial Peptides

- The phenylthio group in the target compound may mimic natural thioether bridges in lantibiotics, enhancing stability against proteolytic degradation .

Click Chemistry and Bioconjugation

- Azido-containing analogs (e.g., Fmoc-L-Abu(3S-N3)-OH) enable copper-catalyzed azide-alkyne cycloaddition, a feature absent in sulfur-containing derivatives .

Stereochemical Purity

- Synthetic routes for the target compound mirror those for Fmoc-(2R,3R)-hydroxyasparagine, using chiral auxiliaries like diethyl tartrate to ensure stereochemical fidelity .

Biological Activity

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is a synthetic amino acid derivative notable for its applications in peptide synthesis and biological research. Characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, this compound plays a critical role in solid-phase peptide synthesis (SPPS), allowing for the sequential assembly of peptides. The unique stereochemistry and functional groups of this compound enable diverse biological interactions and applications.

Chemical Structure

- Molecular Formula : C25H23NO4S

- Molecular Weight : 433.53 g/mol

- CAS Number : 1217741-23-5

The compound features a phenylthio group that enhances its reactivity and biological activity, making it a valuable tool in medicinal chemistry and peptide development.

The primary biological activity of this compound is linked to its role in peptide synthesis. The Fmoc group protects the amino functionality during synthesis, preventing side reactions, while the phenylthio group can participate in various chemical transformations, facilitating the introduction of additional functional groups into peptides. This versatility allows researchers to tailor peptides for specific biological interactions.

Applications in Research

- Protein-Protein Interactions : The compound is utilized to study interactions between proteins, providing insights into cellular mechanisms and signaling pathways.

- Enzyme-Substrate Interactions : It serves as a substrate or inhibitor in enzyme assays, aiding in the understanding of enzyme kinetics and specificity.

- Peptide Therapeutics : Its incorporation into peptide drugs is being explored for developing therapeutics with enhanced stability and efficacy.

Peptide Synthesis

Research has demonstrated the effectiveness of this compound in synthesizing complex peptides. For instance, studies have shown that its incorporation can significantly enhance the bioactivity of antimicrobial peptides by improving their interaction with bacterial membranes .

Drug Development

The compound has been investigated for its potential in drug formulation targeting specific diseases through peptide interactions. For example, modifications using this amino acid have led to peptides with improved antimicrobial properties against resistant bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Phenylthio)butanoic acid | Contains a phenylthio group | Antioxidant properties |

| Fluorenylmethoxycarbonyl-alanine | Fmoc protected alanine | Used in peptide synthesis |

| 2-Aminobutanoic acid | Simple amino acid structure | Building block in peptides |

Research Findings

Recent studies highlight the importance of this compound in various biological contexts:

- Antimicrobial Activity : Peptides synthesized using this amino acid have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM .

- Cytotoxicity Profiles : Investigations into the cytotoxic effects on normal and transformed cell lines suggest that peptides containing this compound exhibit low cytotoxicity at therapeutic concentrations .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid?

- Methodology : The synthesis typically involves sequential protection and functionalization steps. The amino group is first protected using Fmoc chloride in the presence of a base (e.g., sodium carbonate) in dichloromethane at low temperatures to minimize side reactions . The phenylthio group is introduced via nucleophilic substitution or thiol-ene chemistry, depending on the starting material. Purification is achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures .

Q. How should researchers handle safety precautions when working with this compound?

- Safety Protocol : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from oxidizing agents. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Dispose of waste via approved hazardous waste protocols .

Q. What analytical techniques are essential for confirming the compound’s purity and stereochemistry?

- Analytical Workflow :

- HPLC : Reverse-phase C18 column with acetonitrile/water gradients to assess purity (>95%).

- NMR : 1H/13C NMR to confirm backbone structure and substituent integration (e.g., phenylthio group at δ 7.2–7.4 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (e.g., [M+H]+ at m/z ~456) .

Advanced Research Questions

Q. How does the phenylthio group influence conformational dynamics in peptide substrates?

- Mechanistic Insight : The phenylthio group introduces steric bulk and electron-rich sulfur, which can stabilize non-covalent interactions (e.g., π-stacking with aromatic residues in enzymes). This alters peptide backbone flexibility, as shown in studies using circular dichroism (CD) and molecular dynamics simulations . For example, in protease inhibition assays, the group enhances binding affinity by 2–3-fold compared to non-thio analogs .

Q. What strategies resolve contradictions in stereochemical assignments during synthesis?

- Resolution Methods :

- 2D NMR (NOESY/ROESY) : Correlates spatial proximity of protons to distinguish 2R,3S from 2S,3R diastereomers.

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Chiral HPLC : Use of Chiralpak IA/IB columns with hexane/isopropanol to separate enantiomers .

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Optimization Protocol :

- Activation : Use HBTU/HOBt or Oxyma Pure/DIC in DMF for efficient Fmoc deprotection (20% piperidine) and coupling (2–4 equiv. amino acid, 1–2 hr reaction time).

- Side-Chain Compatibility : The phenylthio group is stable under SPPS conditions but may require orthogonal protection (e.g., Alloc) if further functionalization is needed .

Q. What role does the phenylthio moiety play in modulating enzyme-substrate interactions?

- Biological Relevance : The sulfur atom participates in hydrogen bonding and van der Waals interactions with catalytic residues, as observed in crystallographic studies of thrombin inhibitors. The phenyl ring’s hydrophobicity enhances binding to enzyme pockets, reducing IC50 values by ~40% compared to hydroxyl or methyl analogs .

Q. Data Analysis and Experimental Design

Q. How should conflicting solubility data be addressed when formulating aqueous buffers for this compound?

- Experimental Design :

- Solvent Screening : Test solubility in DMSO (stock solution), followed by dilution into PBS or Tris-HCl buffers (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.

- Co-solvents : Add 10–20% acetonitrile or PEG-400 to improve solubility without denaturing proteins in interaction assays .

Q. What computational tools predict the compound’s bioavailability and metabolic stability?

- In Silico Methods :

- ADMET Prediction : SwissADME or QikProp for logP (estimated ~3.2), aqueous solubility (-4.2 log mol/L), and cytochrome P450 interactions.

- Docking Simulations : AutoDock Vina to model binding poses with target proteins (e.g., kinases, GPCRs) .

Properties

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c1-16(31-17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOTZFRQJMLKED-HJPURHCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.